

Application Notes and Protocols for Solid-Phase Extraction (SPE) of N-Nitrosodiisopropylamine

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Compound of Interest

Compound Name: **N-Nitrosodiisopropylamine**

Cat. No.: **B026092**

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Introduction

N-Nitrosodiisopropylamine (NDiPA) is a member of the nitrosamine class of compounds, which are classified as probable human carcinogens.^[1] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern for regulatory agencies and manufacturers.^{[2][3]} Consequently, robust and sensitive analytical methods are required for the accurate quantification of NDiPA at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.^[4] Solid-phase extraction (SPE) is a widely employed sample preparation technique that effectively isolates and concentrates nitrosamines from complex sample matrices, thereby reducing matrix effects and enhancing analytical sensitivity in subsequent chromatographic analyses such as GC-MS or LC-MS.^{[2][5][6][7]}

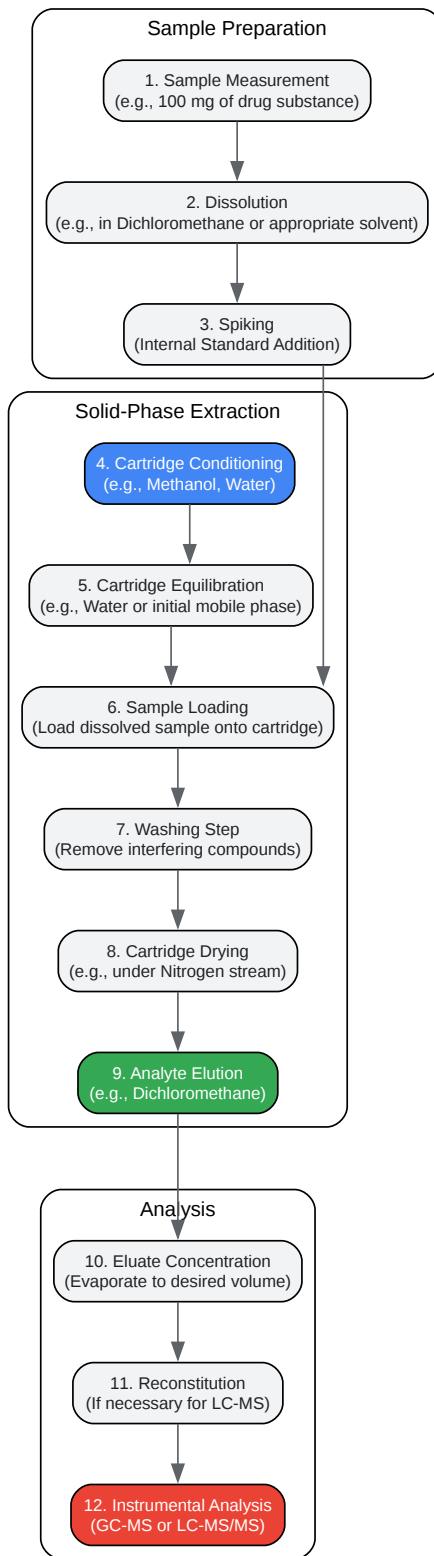
This document provides a detailed protocol for the solid-phase extraction of **N-Nitrosodiisopropylamine** from pharmaceutical samples.

Quantitative Data Summary

The following table summarizes the performance of SPE methods for the analysis of **N-Nitrosodiisopropylamine** and other related nitrosamines from various studies.

Analyte	Matrix	SPE Sorbent	Analytical Method	Recovery (%)	LOD/LOQ	Citation
N-Nitrosodiisopropylamine (NDiPA)	Cough Syrup	Strong Cation-Exchange Polymeric	GC-MS	90-120%	LOD: 0.02 ng/mL	[7][8]
N-Nitrosodietethylamine (NDEA)	Cough Syrup	Strong Cation-Exchange Polymeric	GC-MS	90-120%	LOD: 0.02 ng/mL	[7][8]
N-Nitrosodimethylamine (NDMA)	Cough Syrup	Strong Cation-Exchange Polymeric	GC-MS	90-120%	LOD: 0.1 ng/mL	[7][8]
N-Nitrosoisopropylethylamine (NIPEA)	Cough Syrup	Strong Cation-Exchange Polymeric	GC-MS	90-120%	LOD: 0.02 ng/mL	[7][8]
Various Nitrosamines	Drinking Water	Activated Coconut Charcoal	GC-MS/MS	Not Specified	Not Specified	[9]
Various Nitrosamines	Drinking Water	Oasis HLB and Coconut Charcoal	Not Specified	>80% (for most)	Not Specified	[10]

Experimental Workflow Diagram

Figure 1. General Solid-Phase Extraction Workflow for ND₂IPA Analysis[Click to download full resolution via product page](#)Caption: Figure 1. General Solid-Phase Extraction Workflow for ND₂IPA Analysis.

Detailed Experimental Protocol: SPE for N-Nitrosodiisopropylamine

This protocol is a generalized procedure based on common practices for nitrosamine analysis. [7][8][9][10] The specific SPE cartridge, solvents, and volumes may require optimization depending on the sample matrix and the active pharmaceutical ingredient (API).

Materials and Reagents

- SPE Cartridges: Strong cation-exchange (SCX) polymeric sorbent, Oasis HLB, or activated carbon cartridges. The choice depends on the physicochemical properties of the API and NDiPA.
- Reagents:
 - Methanol (HPLC or LC-MS grade)
 - Dichloromethane (DCM, HPLC grade)
 - Ultrapure Water
 - Nitrogen gas, high purity
 - Internal Standard (IS) solution (e.g., NDiPA-d14)
- Equipment:
 - SPE vacuum manifold
 - Analytical balance
 - Vortex mixer
 - Centrifuge
 - Sample concentrator (e.g., nitrogen evaporator)

- Autosampler vials (amber glass is recommended as nitrosamines can degrade under UV light[1])

Sample Preparation

- Accurately weigh a representative amount of the drug substance or crushed drug product (e.g., 100 mg) into a centrifuge tube.
- Add a specific volume of a suitable solvent (e.g., 1 mL of Dichloromethane) to dissolve the sample. The choice of solvent should be based on the solubility of the API and its compatibility with the SPE sorbent.
- Spike the sample with an appropriate internal standard (e.g., NDiPA-d14) to the desired concentration.
- Vortex the sample for a sufficient time to ensure complete dissolution (e.g., 20 minutes).[11]
- Centrifuge the sample to pellet any undissolved excipients (e.g., at 10,000 rpm for 10 minutes).[11]
- Carefully transfer the supernatant to a clean tube for SPE processing.

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

- Cartridge Conditioning:
 - Pass 5 mL of Dichloromethane through the SPE cartridge.
 - Pass 5 mL of Methanol through the cartridge.
 - Pass 10 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry at the end of this step.[9]
- Sample Loading:
 - Load the prepared sample supernatant from step 2.6 onto the conditioned SPE cartridge.

- Apply a slow and consistent flow rate (e.g., 1-2 mL/min) to ensure efficient retention of the analyte.
- **Washing:**
 - Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
 - A subsequent wash with a weak organic solvent may be necessary to remove less polar interferences, depending on the sample matrix. This step requires careful optimization to avoid premature elution of NDiPA.
- **Drying:**
 - Dry the SPE cartridge thoroughly by drawing nitrogen gas or air under full vacuum through it for a minimum of 10-30 minutes.[9][10] A completely dry sorbent is crucial for efficient elution with an organic solvent.[12]
- **Elution:**
 - Place a clean collection tube inside the manifold.
 - Elute the retained NDiPA from the cartridge by passing a small volume of an appropriate organic solvent (e.g., 2 x 5 mL of Dichloromethane) through the cartridge.[9][10]

Post-Extraction Processing

- **Concentration:**
 - Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.
 - Reconstitute the residue in a suitable solvent compatible with the analytical instrument (e.g., 500 µL of mobile phase for LC-MS or solvent for GC-MS).
- **Analysis:**
 - Transfer the final extract to an autosampler vial for analysis by a validated LC-MS/MS or GC-MS/MS method.[6][11]

Quality Control

- Method Blank: A solvent blank should be processed through the entire procedure to check for background contamination.
- Spiked Sample: A matrix spike (a sample of known concentration spiked with a known amount of NDiPA) should be prepared to assess method accuracy (recovery). Recoveries should typically fall within a range of 70-130%.[\[1\]](#)
- Replicate Samples: Analyze replicate samples to determine the precision of the method. The relative standard deviation (RSD) should generally be less than 10-15%.

By following this detailed protocol, researchers can effectively isolate and concentrate **N-Nitrosodiisopropylamine** from complex pharmaceutical matrices, enabling accurate and reliable quantification to ensure product quality and patient safety.

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